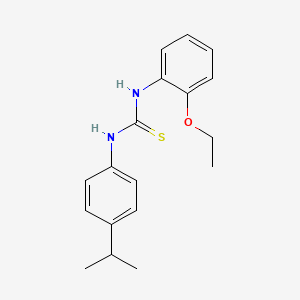
N-(2-ethoxyphenyl)-N'-(4-isopropylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-(4-isopropylphenyl)thiourea, commonly known as EPTU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EPTU is a thiourea derivative that has been synthesized and studied for its various properties and effects.
科学研究应用
EPTU has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, EPTU has been investigated for its antitumor, antiviral, and antibacterial properties. In agriculture, EPTU has been tested for its ability to enhance plant growth and protect against pests and diseases. In materials science, EPTU has been used as a precursor for the synthesis of various materials, such as metal-organic frameworks.
作用机制
The mechanism of action of EPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. EPTU has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. EPTU has also been found to inhibit the replication of certain viruses, such as HIV and herpes simplex virus.
Biochemical and Physiological Effects:
EPTU has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that EPTU can induce apoptosis, or programmed cell death, in cancer cells. EPTU has also been shown to inhibit the growth and proliferation of cancer cells. In addition, EPTU has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using EPTU in lab experiments is its relatively simple synthesis method. EPTU is also readily available and affordable. However, one limitation of using EPTU is its potential toxicity. EPTU has been shown to have cytotoxic effects on certain cells, and caution should be taken when handling and using this compound in experiments.
未来方向
There are several future directions for the study of EPTU. One area of interest is the development of EPTU-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of EPTU's potential as a plant growth regulator and pesticide. In addition, the synthesis of EPTU derivatives with enhanced properties and reduced toxicity is an area of ongoing research.
Conclusion:
In conclusion, EPTU is a thiourea derivative that has gained attention in the field of scientific research for its potential applications in various fields. The synthesis method of EPTU is relatively simple, and it has been studied for its antitumor, antiviral, and antibacterial properties. EPTU has various biochemical and physiological effects, and caution should be taken when using this compound in lab experiments. There are several future directions for the study of EPTU, including the development of EPTU-based drugs and the investigation of EPTU's potential as a plant growth regulator and pesticide.
合成方法
The synthesis of EPTU involves the reaction of 2-ethoxyaniline and 4-isopropylaniline with thiocarbonyl diimidazole. The reaction takes place in the presence of a solvent and a base, and the resulting product is purified through recrystallization. The synthesis of EPTU is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-4-21-17-8-6-5-7-16(17)20-18(22)19-15-11-9-14(10-12-15)13(2)3/h5-13H,4H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFLCNGSEHXMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)
![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)
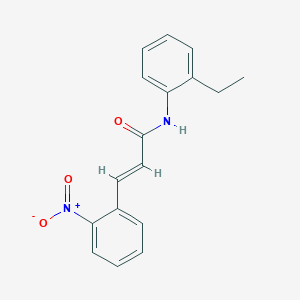

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
![N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)
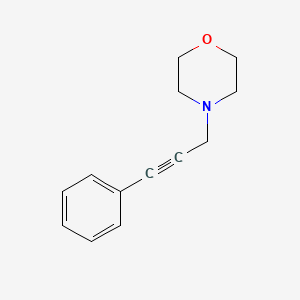
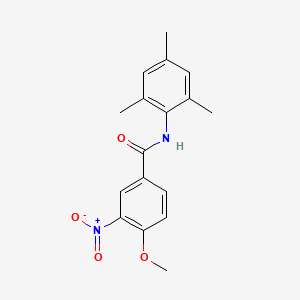
![2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5842885.png)
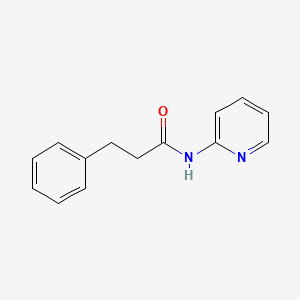
![N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5842900.png)